molecular formula C81H110N20O26S6 B569363 Enterotoxin STp (E. coli) CAS No. 115474-04-9

Enterotoxin STp (E. coli)

Cat. No. B569363
CAS RN: 115474-04-9
M. Wt: 1972.245
InChI Key: NFQIKRCUENCODK-MSQIXQTMSA-N
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Description

Enterotoxigenic Escherichia coli (E. coli), or ETEC, is a significant cause of bacterial diarrheal illness . ETEC produces several toxic peptides, including the heat-stable enterotoxin STp . This toxin is synthesized in vivo as a 72 amino acid precursor consisting of pre-, pro-, and mature regions . The mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds, which seem to be important for the correct conformation of the biologically active structure .


Synthesis Analysis

STp is presumed from its DNA sequence to be synthesized in vivo as a 72-amino-acid residue precursor that is cleaved to generate mature STp consisting of the 18 carboxy-terminal amino acid residues . The length of the STp precursor indicated the existence of a pro sequence between the signal peptide and the mature protein .


Molecular Structure Analysis

The mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds . These disulfide bonds seem to be important for the correct conformation of the biologically active structure .


Physical And Chemical Properties Analysis

Mature STp is composed of 18 amino acids containing three intramolecular disulfide bonds . These disulfide bonds seem to be important for the correct conformation of the biologically active structure .

Scientific Research Applications

  • Disulfide Linkages in STp : The heat-stable enterotoxins produced by enterotoxigenic Escherichia coli (including STp) are bound by three intramolecular disulfide bonds, crucial for their enterotoxigenic activity. These linkages in STp from a porcine strain are identical to those in STh from a human strain (Hidaka et al., 1988).

  • Impact of Amino Acid Substitution on STp : Substituting different amino acids at position 11 of STp significantly decreases its enterotoxic activities. Specifically, the Asn-11 residue in STp plays a vital role in its enterotoxic activity, with the amide group and side chain length being particularly important (Okamoto et al., 1988).

  • Structural Requirements for Biological Activities : The biological activity of STp is influenced by its structural characteristics. Studies using X-ray crystallography of STp analogs reveal that biological activities are associated with specific structural segments and the direct interaction of certain amino acids with the receptor protein, rather than overall structural changes (Sato et al., 1996).

  • DNA Colony Hybridization for Detecting STp : A DNA hybridization method using synthetic oligonucleotides can detect enterotoxigenic E. coli strains producing STp. This method, involving 22-base DNA probes specific for ST genes, is effective in identifying strains containing the STp gene (Hill et al., 1986).

  • Essential Structure for Enterotoxigenic Activity : Peptides consisting of 13 amino acid residues and three disulfide bonds in STp have the same biological and immunological properties as native STp, indicating that this specific sequence and disulfide linkages are essential for its full biological activity (Yoshimura et al., 1985).

  • Long-Acting STp Analogs : Analogs of STp with specific amino acid substitutions show different biological properties. For example, an analog of STp with a D-amino acid substitution at a specific position exhibits the same biological properties as STp but has a longer-lasting effect (Kubota et al., 1989).

  • Conformation in Solution of STp : The full toxicity of STp is attributed to a core peptide consisting of 13 amino acids. The tertiary structure of this core peptide in both organic and aqueous solutions was analyzed, providing insights into the molecular basis of its toxic activity (Ozaki et al., 1991).

Mechanism of Action

The heat-stable enterotoxin STp, after secretion, binds to the intestinal receptor guanylyl cyclase C (GC-C), triggering a signaling cascade that eventually leads to the release of electrolytes and water in the intestine .

Safety and Hazards

ETEC is transmitted by food or water contaminated with animal or human feces . Infection with ETEC is the leading cause of travelers’ diarrhea and a major cause of diarrheal disease in lower-income countries, especially among children .

Future Directions

Despite several decades of effort, a licensed vaccine that protects against the breadth of these pathogens remains an aspirational goal . Nevertheless, novel strategies that include toxoids, a more complete understanding of ETEC molecular pathogenesis, structural details of target immunogens, and the discovery of more highly conserved antigens essential for virulence should accelerate progress and make a broadly protective vaccine feasible .

properties

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-21-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,44-dimethyl-30-(2-methylpropyl)-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H110N20O26S6/c1-37(2)24-48-69(114)96-57-35-130-128-31-53(73(118)94-52(81(126)127)27-43-15-19-45(104)20-16-43)88-62(107)30-85-65(110)38(3)86-72(117)54-32-129-131-33-55(74(119)89-47(68(113)90-48)21-22-63(108)109)98-77(122)58(36-133-132-34-56(99-76(57)121)75(120)93-51(29-61(84)106)80(125)101-23-9-12-59(101)78(123)87-39(4)66(111)95-54)97-71(116)49(26-42-13-17-44(103)18-14-42)91-70(115)50(25-41-10-7-6-8-11-41)92-79(124)64(40(5)102)100-67(112)46(82)28-60(83)105/h6-8,10-11,13-20,37-40,46-59,64,102-104H,9,12,21-36,82H2,1-5H3,(H2,83,105)(H2,84,106)(H,85,110)(H,86,117)(H,87,123)(H,88,107)(H,89,119)(H,90,113)(H,91,115)(H,92,124)(H,93,120)(H,94,118)(H,95,111)(H,96,114)(H,97,116)(H,98,122)(H,99,121)(H,100,112)(H,108,109)(H,126,127)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIKRCUENCODK-MSQIXQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N)C(=O)NC(C(=O)N7CCCC7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N)C(=O)N[C@H](C(=O)N7CCC[C@H]7C(=O)N1)CC(=O)N)CC(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H110N20O26S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1972.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enterotoxin STp (E. coli)

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